molecular formula C11H10N4S B13100019 4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline

4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline

Cat. No.: B13100019
M. Wt: 230.29 g/mol
InChI Key: QQGUIMLGBMZTCX-UHFFFAOYSA-N
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Description

4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a methyl group at position 6 and an aniline moiety at position 3. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications.

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)aniline

InChI

InChI=1S/C11H10N4S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,12H2,1H3

InChI Key

QQGUIMLGBMZTCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-B][1,2,4]-triazol-5-yl)ethan-1-one, which can then be further reacted with various reagents to form the desired compound .

Industrial Production Methods

the synthesis generally follows similar routes as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physical Properties

Substituents significantly influence physical properties. A comparison of molecular weights (MW) and melting points (mp) is shown below:

Compound Substituent (Position 6) MW (g/mol) mp (°C)
6-Phenylthiazolo[3,2-b][1,2,4]triazole Phenyl 201.25 208–210
6-(4-Fluorophenyl)thiazolo... (3c) 4-Fluorophenyl 219.24 150–152
6-(4-Propoxyphenyl)thiazolo... (5b) 4-Propoxyphenyl N/A N/A
Target Compound Methyl + Aniline ~245.3* N/A

*Estimated based on structural analogs.

Pharmacological Activity

  • Anticonvulsant Activity : Analogs like 3c and 5b showed efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The 4-fluorophenyl group in 3c conferred selectivity against MES seizures, while the 4-propoxy group in 5b provided dual activity . The target compound’s aniline group may alter bioavailability or target engagement.
  • Anti-Inflammatory Activity : Thiazolo-triazole derivatives with benzylidene substituents (e.g., 6-benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones) exhibited anti-inflammatory properties at safe dosages (200 mg/kg) . The methyl-aniline substitution in the target compound could modulate these effects.

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Fluorine substituents (e.g., in 3c ) enhance anticonvulsant activity by increasing electrophilicity .
  • Aniline vs.

Biological Activity

4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes both thiazole and triazole moieties, which are known for their diverse pharmacological properties. The molecular formula of this compound is C₁₄H₁₁N₅S₂, with a molar mass of approximately 313.4 g/mol.

Structural Characteristics

The structural characteristics of this compound allow it to interact effectively with various biological targets. The presence of the thiazole and triazole rings contributes to its ability to exhibit significant biological activities such as antimicrobial, antifungal, and anticancer properties.

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-B][1,2,4]triazoles have shown promising results in inhibiting specific cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 Value (µM)Reference
This compoundMCF-7TBD
Thiazolo[3,2-B][1,2,4]triazole DerivativeBel-7402TBD

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens. Studies have indicated that thiazole and triazole derivatives can inhibit bacterial growth and act against fungal infections . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

Pathogen TypeCompound NameActivity ObservedReference
BacteriaThis compoundInhibition of growth
FungiThiazolo[3,2-B][1,2,4]triazole DerivativeAntifungal activity

The biological activity of this compound is likely mediated through its interactions with biological macromolecules such as proteins or nucleic acids. Preliminary studies suggest that it may bind to specific enzymes or receptors involved in disease pathways. This binding can lead to the inhibition or modulation of their activity .

Case Studies

A notable study involving the synthesis and evaluation of thiazolo[3,2-B][1,2,4]triazole derivatives highlighted their potential as anticancer agents. In vitro assays demonstrated that these compounds could significantly reduce cell viability in cancer cell lines compared to control groups . Additionally, the study explored the structure-activity relationship (SAR), emphasizing how modifications at various positions on the triazole ring influenced biological activity.

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